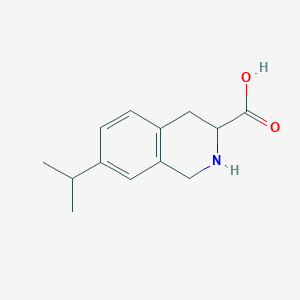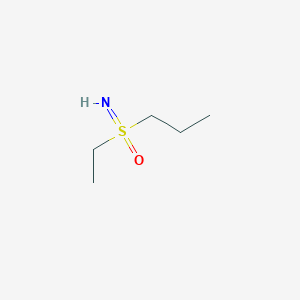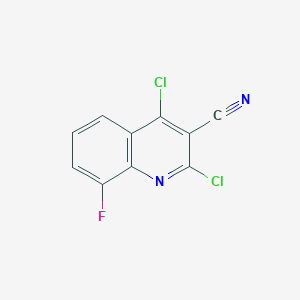
Cinnoline-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cinnoline-5-carboxamide is a derivative of cinnoline, a bicyclic heterocycle with significant pharmacological and chemical importance. The cinnoline nucleus is a six-membered ring system containing two nitrogen atoms, making it an isosteric relative to quinoline and isoquinoline . Cinnoline derivatives exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cinnoline-5-carboxamide can be synthesized through various synthetic routes. One common method involves the intramolecular cyclization of 2-aminophenylpropionic acid via the diazonium salt . Another approach is the condensation of p-amino-benzene sulphonyl chloride with substituted 4-amino cinnoline-3-carboxamide, followed by intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalytic and non-catalytic amidation of carboxylic acid substrates .
Analyse Chemischer Reaktionen
Types of Reactions
Cinnoline-5-carboxamide undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include diazonium salts, anhydrous aluminum chloride, and various halogenated compounds . Reaction conditions often involve refluxing in solvents such as chlorobenzene or aqueous ethanolic solutions .
Major Products Formed
The major products formed from these reactions include substituted cinnoline derivatives with various pharmacological activities, such as antibacterial and anti-inflammatory properties .
Wissenschaftliche Forschungsanwendungen
Cinnoline-5-carboxamide has numerous scientific research applications, including:
Chemistry: Used as a building block for synthesizing other heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its antitumor, anti-inflammatory, and analgesic activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of cinnoline-5-carboxamide involves its interaction with various molecular targets and pathways. It exerts its effects by inhibiting specific enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells . The exact molecular targets and pathways involved depend on the specific pharmacological activity being studied .
Vergleich Mit ähnlichen Verbindungen
Cinnoline-5-carboxamide can be compared with other similar compounds, such as:
Quinoline: Another bicyclic heterocycle with similar pharmacological activities.
Isoquinoline: An isosteric relative with comparable chemical properties.
Phthalazine: An isomeric compound with distinct pharmacological profiles.
This compound is unique due to its specific substitution pattern and the resulting pharmacological activities .
Conclusion
This compound is a compound of significant interest in various scientific fields due to its diverse pharmacological activities and potential applications. Its synthesis, chemical reactions, and mechanism of action make it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C9H7N3O |
|---|---|
Molekulargewicht |
173.17 g/mol |
IUPAC-Name |
cinnoline-5-carboxamide |
InChI |
InChI=1S/C9H7N3O/c10-9(13)7-2-1-3-8-6(7)4-5-11-12-8/h1-5H,(H2,10,13) |
InChI-Schlüssel |
AFPCHABCFYNOQI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C=CN=NC2=C1)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(Benzo[b]thiophen-3-yl)butan-2-ol](/img/structure/B13650065.png)

![2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylcarbamoyl)propanoic acid](/img/structure/B13650079.png)

![(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13650098.png)
![(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13650102.png)




![(SP-4-1)-[5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]-Manganese](/img/structure/B13650128.png)

